5-Chloro-2-(ethylamino)aniline
Overview
Description
5-Chloro-2-(ethylamino)aniline is a chemical compound that belongs to the class of aromatic amines. It is commonly used in various industrial processes, including the manufacturing of dyes, pigments, and pharmaceuticals. This compound is known for its versatility and wide range of applications in scientific research and industry.
Scientific Research Applications
5-Chloro-2-(ethylamino)aniline has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
Target of Action
It is known that the compound can cause skin and eye irritation, and may cause respiratory irritation . This suggests that it may interact with proteins or receptors in the skin, eyes, and respiratory system.
Mode of Action
It is known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary . This suggests that 5-Chloro-2-(ethylamino)aniline may also interact with its targets through similar mechanisms.
Biochemical Pathways
It is known that the compound can cause skin and eye irritation, and may cause respiratory irritation . This suggests that it may affect pathways related to inflammation and immune response.
Pharmacokinetics
The safety data sheet for the compound suggests that it can be absorbed through the skin and respiratory system, and that it should be handled with protective gloves and in a well-ventilated area . This suggests that the compound may have significant bioavailability when inhaled or absorbed through the skin.
Result of Action
It is known that the compound can cause skin and eye irritation, and may cause respiratory irritation . This suggests that it may cause inflammation and other immune responses at the cellular level.
Action Environment
The action of this compound can be influenced by environmental factors. For example, the compound’s phytotoxicity has been found to increase with increasing temperature . Additionally, the safety data sheet for the compound recommends avoiding dust formation and using it only in a well-ventilated area , suggesting that its action, efficacy, and stability may be affected by the presence of dust and the quality of ventilation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(ethylamino)aniline typically involves the reaction of 1,2-benzenediamine with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The final product is typically obtained in high yield and purity, making it suitable for various applications in the chemical and pharmaceutical industries .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(ethylamino)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzenediamine derivatives, which can be further utilized in the synthesis of dyes, pigments, and pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediamine: A parent compound with similar chemical properties.
4-Chloro-1,2-benzenediamine: A closely related compound with a chlorine substituent at the 4-position.
N1-Ethyl-1,2-benzenediamine: A similar compound with an ethyl group attached to the nitrogen atom.
Uniqueness
5-Chloro-2-(ethylamino)aniline is unique due to the presence of both a chlorine atom and an ethyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-1-N-ethylbenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXHQRLOVDLFCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8069569 | |
Record name | 1,2-Benzenediamine, 4-chloro-N1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8069569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62476-15-7 | |
Record name | 4-Chloro-N1-ethyl-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62476-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenediamine, 4-chloro-N1-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062476157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenediamine, 4-chloro-N1-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenediamine, 4-chloro-N1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8069569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-N-ethylbenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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